molecular formula C11H14N2O4 B1317194 4-(Isobutylamino)-3-nitrobenzoic acid CAS No. 234751-05-4

4-(Isobutylamino)-3-nitrobenzoic acid

Cat. No.: B1317194
CAS No.: 234751-05-4
M. Wt: 238.24 g/mol
InChI Key: DJQWTRGDTHEWOP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aromatic Substitution Reactions

The ability to selectively replace hydrogen atoms on an aromatic ring, known as aromatic substitution, is a cornerstone of modern organic synthesis. The journey to understanding these reactions began in the 19th century, not long after the discovery of benzene's unique structure by August Kekulé. rsc.org Early experiments in the late 19th century by chemists like Henry Armstrong began to characterize a general type of substitution reaction distinct from those on saturated carbon atoms. rsc.org

These foundational observations led to the development of electrophilic aromatic substitution (SEAr), a class of reactions where an electron-rich aromatic ring is attacked by an electron-deficient species (an electrophile). wikipedia.org Key named reactions were discovered during this period, including the Friedel-Crafts alkylation and acylation (1877), which form carbon-carbon bonds, as well as aromatic nitration, halogenation, and sulfonation. youtube.com

The theoretical understanding of these reactions evolved significantly in the mid-20th century. The proposal and characterization of the delocalized cyclohexadienyl cation intermediate, often called the arenium ion or Wheland intermediate, provided a crucial mechanistic insight. rsc.orgwikipedia.org This intermediate explains how the aromatic system is temporarily disrupted before re-establishing itself to yield the substituted product. wikipedia.org This mechanistic framework allows chemists to predict how different substituent groups on the benzene (B151609) ring will influence the rate and position of subsequent substitutions, a concept critical for the strategic synthesis of complex molecules like 4-(Isobutylamino)-3-nitrobenzoic acid.

Significance of Nitro and Amino Functional Groups in Organic Synthesis and Material Science

The nitro (–NO₂) and amino (–NH₂) groups are two of the most important functional groups in organic chemistry, imparting profound effects on a molecule's properties and reactivity.

The nitro group is a powerful electron-withdrawing group, a characteristic that has several significant consequences. wikipedia.org Its presence on an aromatic ring deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are synthesized primarily through nitration, often using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. nih.gov These compounds are pivotal intermediates in synthesis. nih.gov For example, the reduction of a nitro group is one of the most common methods for preparing aromatic amines. numberanalytics.com The high energy content of nitro groups also leads to their use in explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov In material science, the strong electronic influence of the nitro group is exploited in the creation of dyes and optical materials. nih.gov

The amino group , in contrast, is typically an electron-donating group, which activates the aromatic ring towards electrophilic substitution. researchgate.net Aromatic amines are essential building blocks for a vast array of products, including pharmaceuticals, agrochemicals, and polymers. tutorchase.comnih.gov In the pharmaceutical industry, the amino group is a common feature in drug molecules, where it can participate in hydrogen bonding and act as a basic center. In material science, aromatic amines are precursors to azo dyes, which are a major class of colorants, and are used in the production of high-performance polymers and plastics. tutorchase.comnbinno.com The interplay between an activating amino group and a deactivating nitro group on the same aromatic ring creates complex reactivity patterns that are exploited in targeted organic synthesis. nih.gov

Structural Features and Chemical Space of Benzoic Acid Derivatives

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene ring attached to a carboxyl (–COOH) group. wikipedia.org This parent structure is the foundation for a vast "chemical space" of derivatives with a wide spectrum of properties and applications. researchgate.net These derivatives are used extensively as food preservatives, precursors to dyes, and key intermediates in the synthesis of pharmaceuticals and agrochemicals. ijcrt.orgontosight.ai

The chemical and physical properties of benzoic acid derivatives are dictated by the nature and position of the substituents on the aromatic ring. researchgate.net

Electronic Effects : Electron-withdrawing groups (like the nitro group) increase the acidity of the carboxylic acid compared to benzoic acid itself. wikipedia.org Conversely, electron-donating groups (like the amino group) tend to decrease its acidity.

Steric Effects : The size and position of substituents can influence the molecule's shape and how it interacts with other molecules, such as biological receptors or catalysts.

Positional Isomerism : Substituents can be placed in the ortho (position 2), meta (position 3), or para (position 4) positions relative to the carboxyl group, leading to different isomers with distinct properties.

This ability to fine-tune properties through substitution makes benzoic acid derivatives exceptionally versatile building blocks. researchgate.net They serve as scaffolds upon which more complex molecular architectures can be constructed, allowing chemists to systematically explore chemical space to discover new materials and biologically active compounds.

Research Rationale and Objectives for the Study of this compound

While specific research devoted exclusively to this compound is not widely documented in public literature, the rationale for its study can be inferred from extensive research on analogous compounds. Substituted amino-nitrobenzoic acids are recognized as important intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds of pharmacological interest. nih.govresearchgate.net

The structure of this compound contains several key features that make it a valuable synthetic intermediate:

The Carboxylic Acid Group : Provides a handle for forming amides, esters, or other derivatives. wikipedia.org

The Nitro Group : Can be readily reduced to an amino group, which can then be used to construct new rings or introduce other functionalities.

The Secondary Amine (Isobutylamino) : The presence of the isobutyl group can influence solubility and steric interactions, potentially tuning the biological activity or material properties of a final target molecule.

Defined Substitution Pattern : The specific ortho and para relationship of the functional groups directs subsequent chemical transformations.

Therefore, the primary objective for synthesizing and studying this compound is likely its use as a tailored building block. Researchers in medicinal chemistry or material science might synthesize this compound as a precursor to a novel series of target molecules, such as potential anti-inflammatory agents, analgesics, or specialized dyes. nbinno.com The synthesis of related compounds like 4-(methylamino)-3-nitrobenzoic acid from 4-chlorobenzoic acid highlights the synthetic strategies used to access this class of molecules. guidechem.com The study of its close analog, 4-tert-butylamino-3-nitrobenzoic acid, as an intermediate for pharmacologically active compounds further supports this rationale. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7(2)6-12-9-4-3-8(11(14)15)5-10(9)13(16)17/h3-5,7,12H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQWTRGDTHEWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253232
Record name 4-[(2-Methylpropyl)amino]-3-nitrobenzoic acid
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234751-05-4
Record name 4-[(2-Methylpropyl)amino]-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234751-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methylpropyl)amino]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 4-(Isobutylamino)-3-nitrobenzoic acid

Retrosynthetic analysis of this compound identifies the most logical bond disconnections to reveal plausible starting materials. The key disconnection is the carbon-nitrogen (C-N) bond between the aromatic ring and the isobutylamino group. This approach points to a nucleophilic aromatic substitution (SNAr) reaction as the final key step in the synthesis.

This disconnection strategy leads to two primary synthons: an isobutyl amine nucleophile and a substituted benzoic acid derivative containing a suitable leaving group at the C-4 position and a nitro group at the C-3 position. The most common precursor derived from this analysis is a 4-halo-3-nitrobenzoic acid, such as 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group is crucial, as it activates the aromatic ring for nucleophilic attack. scielo.brlibretexts.org

An alternative, though less common, retrosynthetic approach would involve the formation of the C-NO2 bond as the final step. This would require the regioselective nitration of 4-(isobutylamino)benzoic acid. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the competing directing effects of the activating amino group (an ortho-, para-director) and the deactivating carboxylic acid group (a meta-director). youtube.comnih.gov Therefore, the SNAr pathway is generally considered the more reliable and direct route.

Development of Novel Synthetic Pathways

The primary synthetic route to this compound is through direct amination via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Direct Amination Strategies

The most prevalent and industrially viable method for synthesizing this compound is the direct amination of a 4-halo-3-nitrobenzoic acid with isobutylamine (B53898). google.com This reaction falls under the category of Nucleophilic Aromatic Substitution (SNAr).

The mechanism involves the attack of the nucleophile (isobutylamine) on the carbon atom bearing the leaving group (e.g., chlorine or fluorine). nih.gov This addition is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The electron-withdrawing nitro group at the ortho position is critical for stabilizing this intermediate by delocalizing the negative charge. masterorganicchemistry.comyoutube.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. nih.gov

A typical reaction involves heating 4-chloro-3-nitrobenzoic acid with isobutylamine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com The choice of solvent and reaction temperature is critical for optimizing the reaction rate and yield.

Reductive and Oxidative Approaches to Aromatic Amines and Nitro Compounds

Alternative pathways can be envisioned that manipulate the oxidation states of the nitrogen-containing functional groups. For instance, one could theoretically start with 4-amino-3-nitrobenzoic acid. A reductive amination reaction with isobutyraldehyde (B47883) could then be employed to form the desired isobutylamino group. This process would involve the initial formation of an imine, followed by its reduction to the secondary amine.

Conversely, a route starting from 4-(isobutylamino)benzoic acid would necessitate a late-stage nitration step. nih.gov This electrophilic aromatic substitution would rely on the directing effects of the existing substituents. nih.gov The isobutylamino group is a strongly activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The combined effect would strongly favor the introduction of the nitro group at the C-3 position, ortho to the amino group, thus leading to the desired product. However, controlling the reaction conditions to prevent over-nitration or side reactions can be a significant challenge.

Multi-Component Reaction Sequences for Target Compound Synthesis

While not commonly reported specifically for this compound, multi-component reactions (MCRs) represent a modern approach to synthesizing highly substituted molecules in a single step. Conceptually, an MCR could be designed to assemble the target compound from simpler starting materials. However, the development of such a specific MCR would require significant research to identify suitable starting materials and catalysts that would regioselectively yield the desired substitution pattern.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the primary synthetic route, the SNAr reaction between a 4-halo-3-nitrobenzoic acid and isobutylamine, is crucial for maximizing yield and purity. Key parameters that are typically optimized include the choice of leaving group, solvent, base, temperature, and reaction time.

ParameterVariationEffect on Reaction
Leaving Group F > Cl > Br > IThe reactivity order in SNAr reactions is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
Solvent Polar aprotic (e.g., DMSO, DMF) or alcoholPolar aprotic solvents can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. Alcohols can also serve as effective solvents.
Base Inorganic (e.g., K2CO3, NaHCO3) or excess amineA base is required to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. Using an excess of the reactant amine (isobutylamine) can also serve this purpose.
Temperature Elevated temperatures (e.g., reflux)Higher temperatures increase the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

A Chinese patent describes a method where 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to produce 4-(methylamino)-3-nitrobenzoic acid, a structurally similar compound. google.com This process highlights the general applicability of this synthetic method. By analogy, reacting 4-chloro-3-nitrobenzoic acid with isobutylamine under optimized conditions, such as refluxing in a suitable solvent with a base, is expected to produce high yields of the target compound. One study on a similar compound, 4-(tert-butylamino)-3-nitrobenzoic acid, involved the hydrolysis of the corresponding ethyl ester precursor using potassium hydroxide (B78521) in aqueous ethanol. nih.govresearchgate.net

Considerations for Scalable Synthesis and Green Chemistry Principles

The industrial production of this compound necessitates a focus on both the scalability of the synthetic route and the incorporation of green chemistry principles to ensure an economically viable and environmentally responsible process. The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with isobutylamine.

Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several critical considerations to maintain efficiency, safety, and product quality.

Reaction Kinetics and Process Optimization: The rate of the SNAr reaction between 4-chloro-3-nitrobenzoic acid and isobutylamine is a key factor in achieving high throughput. On a large scale, efficient mixing becomes crucial to ensure uniform reaction conditions and prevent localized overheating or concentration gradients. The reaction temperature is a critical parameter that needs to be carefully controlled to balance a reasonable reaction rate with the prevention of side reactions. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Optimization of the molar ratio of isobutylamine to 4-chloro-3-nitrobenzoic acid is also essential. A slight excess of the amine may be used to drive the reaction to completion, but a large excess would be wasteful and complicate the purification process.

Heat Management: The SNAr reaction is typically exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent thermal runaways. The choice of reactor design, including features for efficient heat exchange, is a critical aspect of scalable synthesis.

Downstream Processing and Purification: The isolation of pure this compound from the reaction mixture is a significant challenge in a scalable process. A common method involves acidifying the reaction mixture to precipitate the product. The efficiency of this precipitation, the filtration characteristics of the product, and the effectiveness of washing to remove unreacted starting materials and salts are all factors that need to be optimized for large-scale production. The choice of acid for precipitation and the final pH are critical parameters that affect both yield and purity.

Material Handling and Safety: The handling of large quantities of reactants and solvents requires robust safety protocols. 4-Chloro-3-nitrobenzoic acid and isobutylamine have their own specific handling requirements. The potential for runaway reactions and the management of waste streams are primary safety and environmental concerns in a scaled-up process.

Green Chemistry Principles

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process.

Atom Economy: The nucleophilic aromatic substitution reaction itself has a good inherent atom economy, as the main byproduct is hydrochloric acid, which is neutralized by the excess amine or an added base. Optimizing the reaction to achieve high yields and minimize side products is crucial for maximizing atom economy in practice.

Solvent Selection: Traditional SNAr reactions often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). However, these solvents have environmental and health concerns. Green chemistry encourages the exploration of more benign alternatives. Research has shown that polyethylene (B3416737) glycol (PEG-400) can be an effective and more environmentally friendly solvent for SNAr reactions. nih.gov Another green approach is the use of water as a solvent, potentially with the aid of a phase-transfer catalyst or a benign polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC), to facilitate the reaction between the organic substrate and the aqueous amine solution. rsc.org

Catalysis: The reaction between 4-chloro-3-nitrobenzoic acid and isobutylamine can often proceed without a catalyst, which is advantageous from a green chemistry perspective as it eliminates the need for potentially toxic and difficult-to-remove metal catalysts.

Energy Efficiency: To reduce the energy consumption of the process, the reaction should be designed to run at the lowest possible temperature that still allows for a reasonable reaction rate. The optimization of reaction time is also important to avoid unnecessary energy expenditure for prolonged heating. Microwave-assisted synthesis has been explored as an energy-efficient method for some organic reactions, although its scalability for bulk chemical production can be a challenge.

Waste Reduction and Management: A high-yielding reaction is the most direct way to minimize waste. The primary waste stream from this synthesis is likely to be the aqueous solution remaining after the product is filtered off. This will contain salts from the neutralization of hydrochloric acid and any excess isobutylamine. Proper treatment of this waste stream is essential. The potential for recycling the solvent, if one is used, should also be a key consideration in a green process design.

Renewable Feedstocks: While the immediate precursors for this synthesis are typically derived from petrochemical sources, a long-term green chemistry goal is the development of synthetic routes that utilize renewable feedstocks. Research into the biosynthesis of aminobenzoic acids and their derivatives from simple carbon sources like glucose could eventually provide a more sustainable pathway to the building blocks for such molecules. mdpi.com

Table of Research Findings on Greener Synthesis of Related Compounds

Green Chemistry AspectFinding/StrategyRelevance to this compound Synthesis
Alternative Solvents Polyethylene glycol (PEG-400) has been successfully used as a green solvent for nucleophilic aromatic substitution reactions, leading to excellent yields in short reaction times. nih.govCould replace traditional polar aprotic solvents like DMF, reducing the environmental impact of the synthesis.
Aqueous Conditions The use of water as a solvent for SNAr reactions is possible with the addition of a polymeric additive like HPMC to facilitate the interaction between reactants. rsc.orgOffers a significantly greener and safer alternative to organic solvents.
Catalyst-Free Reactions Many SNAr reactions with amine nucleophiles can proceed efficiently without the need for a catalyst.Simplifies the reaction setup and purification, and avoids the use of potentially toxic and expensive catalysts.
Biosynthesis Pathways for the biosynthesis of aminobenzoic acids from renewable feedstocks are being explored. mdpi.comPresents a potential long-term sustainable route to the precursors of the target molecule.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR for Structural and Conformational Analysis

A ¹H NMR spectrum of 4-(Isobutylamino)-3-nitrobenzoic acid would be expected to reveal distinct signals for each unique proton in the molecule. Analysis of chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) would allow for the precise assignment of protons on the aromatic ring and the isobutyl side chain. This data is crucial for confirming the substitution pattern of the benzene (B151609) ring and the structure of the alkyl group.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would show a signal for each unique carbon atom, providing a map of the carbon skeleton. The chemical shifts of the aromatic, carboxylic, and aliphatic carbons would confirm the presence of these functional groups and their electronic environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons within the isobutyl group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom it is directly attached to, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the isobutylamino group and the carboxylic acid group to the correct positions on the nitro-substituted benzene ring.

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR studies could provide insights into dynamic processes such as restricted rotation around the C-N bond connecting the isobutylamino group to the aromatic ring or conformational changes within the isobutyl group itself. Changes in the NMR spectrum as a function of temperature can be used to determine the energy barriers for these processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

HRMS is a vital tool for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a high-accuracy mass measurement, which could be used to confirm its molecular formula, C₁₁H₁₄N₂O₄. Furthermore, by inducing fragmentation of the molecule (MS/MS), a characteristic fragmentation pattern would be produced. Analyzing these fragments would provide structural information that corroborates the connectivity determined by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum is a molecular fingerprint, showing characteristic absorption bands for the functional groups present. For this compound, the FTIR spectrum would be expected to display distinct peaks corresponding to:

O-H stretching of the carboxylic acid.

N-H stretching of the secondary amine.

C=O stretching of the carboxylic acid.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C-H stretching from the aromatic ring and the aliphatic isobutyl group.

C=C stretching of the aromatic ring.

Without experimental data from peer-reviewed studies or spectral databases, any further discussion would be speculative and not align with the required standards of scientific accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

No specific experimental UV-Vis spectroscopic data for this compound, including details on its electronic transitions and chromophore characterization, could be located in the available scientific literature.

X-ray Crystallography for Solid-State Structural Determination

Detailed X-ray crystallographic studies on this compound have not been reported in the reviewed scientific literature. Consequently, information regarding its solid-state structure is unavailable.

Analysis of Molecular Conformation and Torsion Angles

Without experimental crystallographic data, a definitive analysis of the molecular conformation and specific torsion angles of this compound in the solid state cannot be provided.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Information on the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound is not available due to the absence of X-ray crystallographic studies.

Polymorphism and Co-crystallization Studies (if observed)

There are no reports of polymorphism or co-crystallization studies involving this compound in the scientific literature reviewed.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aromatic Ring System

The aromatic ring of 4-(isobutylamino)-3-nitrobenzoic acid is substituted with both an electron-donating group (isobutylamino) and two electron-withdrawing groups (nitro and carboxylic acid). This substitution pattern creates a complex reactivity profile towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The isobutylamino group is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring, stabilizing the arenium ion intermediate. Conversely, the nitro group and the carboxylic acid group are deactivating groups and meta-directors, withdrawing electron density from the ring and destabilizing the arenium ion, particularly at the ortho and para positions.

In the case of this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. The position para to the isobutylamino group is already occupied by the carboxylic acid. Therefore, electrophilic substitution is expected to occur at the positions ortho to the isobutylamino group, which are C5 and C3. The C3 position is already substituted with a nitro group. Thus, the most likely position for electrophilic attack is the C5 position. However, the presence of the deactivating nitro and carboxyl groups will generally make the ring less reactive towards electrophiles compared to aniline (B41778) or its N-alkylated derivatives. byjus.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-NH-isobutylActivatingortho, para
-NO₂Deactivatingmeta
-COOHDeactivatingmeta

Nucleophilic Aromatic Substitution Reactions (e.g., involving the nitro group)

Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro group, can make the ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org For an SNAr reaction to occur, a good leaving group is typically required at a position ortho or para to the electron-withdrawing group.

More commonly, the nitro group activates the ring for nucleophilic attack at other positions if a suitable leaving group is present. For instance, if a halogen were present at the C4 position, the nitro group at the C3 position (ortho to the halogen) would facilitate its displacement by a nucleophile. libretexts.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification and Amidation Reactions

Like other carboxylic acids, this compound can be converted to its corresponding esters and amides. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.aubond.edu.au For example, the reaction with methanol (B129727) would yield methyl 4-(isobutylamino)-3-nitrobenzoate.

Amidation can be carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the corresponding amide.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. wikipedia.org The ease of decarboxylation of aromatic carboxylic acids depends on the stability of the resulting carbanion intermediate. The presence of electron-withdrawing groups can stabilize the negative charge that develops on the ring upon departure of CO₂. In this compound, the nitro group at the 3-position would help to stabilize a negative charge at the C1 position. However, the electron-donating isobutylamino group at the 4-position would have a destabilizing effect. Studies on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions have shown that the reaction proceeds through the protonation of the ring at the C1 position. researchgate.net The presence of the nitro group could influence the rate and mechanism of such a reaction.

Reactions Involving the Isobutylamino Group

The isobutylamino group is a secondary amine and as such, exhibits characteristic reactivity. ncert.nic.in It can undergo acylation with acid chlorides or anhydrides to form the corresponding N-acyl derivative. For example, reaction with acetyl chloride would yield N-acetyl-4-(isobutylamino)-3-nitrobenzoic acid.

Alkylation of the secondary amine is also possible, leading to a tertiary amine. docbrown.info However, the reactivity of the amino group is somewhat diminished by the presence of the electron-withdrawing nitro and carboxyl groups on the aromatic ring.

Reaction with nitrous acid (HNO₂) is a characteristic reaction of amines. msu.edu Secondary amines, both aliphatic and aromatic, react with nitrous acid to form N-nitrosamines. msu.edu Therefore, treatment of this compound with nitrous acid would be expected to yield the corresponding N-nitroso derivative.

Alkylation and Acylation Reactions

The isobutylamino group is the most probable site for alkylation and acylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic.

Alkylation: In the presence of an alkylating agent (e.g., an alkyl halide) and a base, the secondary amine can be converted to a tertiary amine. The reaction would proceed via a nucleophilic substitution mechanism.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides would lead to the formation of an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Due to the lack of specific studies on this compound, detailed experimental conditions and yields are not available.

Oxidation and Reduction Chemistry

The nitro group is susceptible to reduction, while the isobutylamino group and the aromatic ring could be subject to oxidation under specific conditions.

Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of substituted anilines. The reduction of the nitro group in this compound would yield 3-amino-4-(isobutylamino)benzoic acid, a diamino-substituted benzoic acid derivative.

Oxidation: The isobutylamino group could be susceptible to oxidation, potentially leading to the formation of various products depending on the oxidant used. Strong oxidizing agents might lead to the degradation of the molecule. The aromatic ring is generally resistant to oxidation due to the presence of the deactivating nitro and carboxyl groups.

Detailed Mechanistic Pathways of Key Reactions

A thorough understanding of reaction mechanisms requires detailed experimental studies, which are not currently available for this compound. The following sections outline the methodologies that would be employed to investigate these mechanisms.

Kinetic Studies and Reaction Order Determination

Kinetic studies are crucial for elucidating reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants. researchgate.netresearchgate.net For a hypothetical reaction, such as the acylation of the isobutylamino group, a kinetic study would involve:

Monitoring Reaction Progress: The concentration of a reactant or product would be measured over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Calculating the Rate Constant (k): Once the reaction orders (n and m) are known, the rate constant (k) can be calculated, providing a quantitative measure of the reaction's speed at a given temperature.

A hypothetical data table for a kinetic study is presented below:

ExperimentInitial [this compound] (M)Initial [Acylating Agent] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

This is hypothetical data for illustrative purposes.

Isotopic Labeling Experiments for Bond Cleavage/Formation Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for bond-making and bond-breaking steps. wikipedia.org For instance, to confirm the mechanism of esterification of the carboxylic acid group of this compound with an alcohol (e.g., methanol), one could use ¹⁸O-labeled methanol (CH₃¹⁸OH).

By analyzing the product ester using mass spectrometry, the location of the ¹⁸O isotope can be determined. If the ¹⁸O is incorporated into the ester, it confirms that the C-O bond of the carboxylic acid is broken during the reaction, which is characteristic of the Fischer esterification mechanism. bond.edu.aubond.edu.au

Identification of Intermediates and Transition States

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanistic pathway. Transition states, being high-energy species, are generally not directly observable but can be studied through computational chemistry.

Identification of Intermediates: Techniques such as low-temperature NMR or flash photolysis can sometimes be used to detect and characterize short-lived intermediates. nih.gov In the absence of direct observation, the existence of an intermediate can be inferred from trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

Computational Studies: Quantum mechanical calculations can be employed to model the reaction pathway, calculating the energies of reactants, products, intermediates, and transition states. This can help to validate a proposed mechanism and provide insights into the geometry and electronic structure of transient species.

While the specific chemical reactivity and mechanistic details for this compound are not extensively reported, the principles of organic chemistry allow for predictions of its behavior. Further experimental and computational studies are necessary to fully elucidate the intricate details of its reactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4-(Isobutylamino)-3-nitrobenzoic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. researchgate.netsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral (torsional) angles, elucidating the spatial arrangement of the isobutylamino, nitro, and carboxylic acid groups relative to the benzene (B151609) ring.

The optimization process seeks the lowest energy state on the potential energy surface, which corresponds to the most stable molecular structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. semanticscholar.org This foundational data is crucial for all further computational analyses.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilic and acidic properties. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity and stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich isobutylamino group and the aromatic ring, while the LUMO would be predominantly located on the electron-withdrawing nitro group and carboxylic acid function. This distribution indicates that the amino group is the primary site for electrophilic attack, while the nitro-substituted part of the ring is susceptible to nucleophilic attack.

ParameterConceptual Value (eV)Implication
EHOMO ~ -6.5Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO ~ -2.0Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 4.5Indicates kinetic stability and chemical reactivity; a larger gap implies higher stability.

Note: The values in this table are hypothetical and serve to illustrate the typical output of FMO analysis. Actual values would be derived from specific DFT calculations.

The Molecular Electrostatic Potential (ESP) surface, also known as the molecular electrical potential (MEP) map, provides a visual representation of the charge distribution within a molecule. semanticscholar.orgresearchgate.net It is mapped onto the electron density surface, using a color spectrum to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro and carboxyl groups, highlighting them as the primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms of the carboxylic acid and the amino group would exhibit the most positive potential (blue), identifying them as the most likely sites for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and orbital-orbital interactions within a molecule. wikipedia.orgnih.govq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. q-chem.com

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of this compound arises from the possible rotations around several single bonds, particularly the C-N bond of the isobutylamino group, the C-C bond between the ring and the carboxyl group, and the bonds within the isobutyl chain. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers separating them. scispace.comufms.br

This analysis can be performed by systematically rotating specific dihedral angles and calculating the corresponding energy at each step, creating a potential energy surface. While faster methods like molecular mechanics can be used for an initial scan, more accurate quantum chemical methods like DFT are typically used to refine the geometries and relative energies of the identified minima and transition states. ufms.br Studies on similar molecules, such as 4-tert-Butylamino-3-nitrobenzoic acid, have shown the presence of intramolecular N-H···O hydrogen bonds between the amino group and an oxygen of the adjacent nitro group, which significantly stabilizes a specific planar conformation. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net The calculated isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts. These predictions are valuable for assigning experimental spectra, especially for complex molecules, and can achieve a reasonable level of accuracy. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed through DFT calculations. researchgate.netscirp.org This analysis not only predicts the frequencies of the fundamental vibrational modes but also their intensities. The character of each mode, such as C=O stretching, N-O stretching of the nitro group, N-H bending, or C-H stretching, can be assigned. researchgate.net Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental spectra. semanticscholar.org

Vibrational ModePredicted Scaled Wavenumber (cm-1)Description
O-H Stretch~3450Carboxylic acid hydroxyl group
N-H Stretch~3350Amino group
C-H Stretch (Aromatic)~3100Benzene ring C-H bonds
C-H Stretch (Aliphatic)~2950Isobutyl group C-H bonds
C=O Stretch~1700Carboxylic acid carbonyl group
NO2 Asymmetric Stretch~1530Nitro group
C-C Stretch (Aromatic)~1400-1600Benzene ring skeletal vibrations
NO2 Symmetric Stretch~1350Nitro group
C-N Stretch~1300Aromatic C-N bond

Note: This table presents hypothetical, representative data for the major vibrational modes based on analyses of similar compounds. researchgate.net

Reaction Pathway Modeling and Energy Profile Calculations

Theoretical modeling can be extended to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy path connecting reactants to products.

This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). A common reaction to model for this type of molecule would be the reduction of the nitro group to an amino group, a crucial step in the synthesis of many heterocyclic compounds. By calculating the energy profile for this transformation, computational studies can provide insights into the reaction's feasibility, mechanism, and potential intermediates.

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available information regarding the Quantitative Structure-Reactivity Relationships (QSRR) modeling for the specific chemical compound this compound focused on non-biological parameters.

Therefore, the requested section on "" with a subsection on "Quantitative Structure-Reactivity Relationships (QSRR) Modeling (Non-Biological Parameters)" containing data tables and detailed research findings for this compound cannot be generated at this time.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification of 4-(Isobutylamino)-3-nitrobenzoic acid

The structural modification of this compound is guided by established principles of medicinal and materials chemistry, aiming to modulate its physicochemical properties through systematic alterations of its core structure. The molecule presents three primary sites for modification: the isobutylamino side chain, the nitro group, and the carboxylic acid functionality.

Design principles often revolve around understanding the electronic and steric influences of each component. The benzene (B151609) ring is activated by the electron-donating amino group and deactivated by the electron-withdrawing nitro and carboxylic acid groups. The amino group is a strong ortho-, para-director, while the nitro and carboxyl groups are meta-directors. This electronic interplay is a key consideration in planning synthetic strategies and predicting reactivity.

Modifications to the isobutylamino group can be designed to probe the effects of steric bulk and basicity. Replacing the isobutyl group with smaller or larger alkyl groups, cyclic systems, or functionalized chains can systematically alter the compound's lipophilicity and steric environment around the amino group.

Alterations to the nitro group, a potent electron-withdrawing group, can significantly impact the electronic character of the entire molecule. Its replacement with other electron-withdrawing or electron-donating groups allows for a systematic study of how electronic effects are transmitted through the aromatic system, influencing the reactivity of the other functional groups.

Derivatization of the carboxylic acid can be used to modify solubility, polarity, and the potential for intermolecular interactions. Conversion to esters, amides, or other functionalities introduces new chemical handles and alters the acidic nature of the parent compound.

Systematic Synthesis of Analogues with Varied Substitution Patterns

The synthesis of analogues of this compound can be approached in a systematic manner, targeting specific modifications to explore structure-reactivity relationships.

Modifications to the Isobutylamino Side Chain

A common strategy for modifying the amino side chain involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitrobenzoic acid. By reacting this precursor with a variety of primary or secondary amines, a diverse library of analogues can be generated. For instance, reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427) yields 4-(methylamino)-3-nitrobenzoic acid. guidechem.comgoogle.com This approach can be extended to a range of alkylamines to systematically vary the steric bulk and electronic nature of the N-substituent.

PrecursorAmineProduct
4-chloro-3-nitrobenzoic acidMethylamine4-(methylamino)-3-nitrobenzoic acid
4-chloro-3-nitrobenzoic acidEthylamine4-(ethylamino)-3-nitrobenzoic acid
4-chloro-3-nitrobenzoic acidPropylamine4-(propylamino)-3-nitrobenzoic acid
4-chloro-3-nitrobenzoic acidtert-Butylamine4-(tert-butylamino)-3-nitrobenzoic acid

An alternative approach involves the N-alkylation of 4-amino-3-nitrobenzoic acid, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Alterations to the Nitro Group

Modifying the nitro group often requires a multi-step synthetic sequence. A common strategy is the reduction of the nitro group to an amino group, which can then be further functionalized. Catalytic hydrogenation is a standard method for this reduction. The resulting 4-(isobutylamino)-3-aminobenzoic acid can then undergo various reactions, such as diazotization followed by substitution, to introduce a range of different functionalities in place of the original nitro group.

Another approach involves starting with a different substituted benzoic acid and introducing the isobutylamino group at a later stage. For example, starting with 4-chloro-3-cyanobenzoic acid would allow for the synthesis of analogues where the nitro group is replaced by a cyano group.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is readily derivatized using standard organic chemistry techniques. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method for synthesizing ester analogues. bond.edu.aubond.edu.au For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 4-(isobutylamino)-3-nitrobenzoate.

Amide derivatives can be prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride. google.com The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

ReagentProduct Type
Methanol / H₂SO₄Methyl Ester
Ethanol / H₂SO₄Ethyl Ester
1. Thionyl chloride; 2. AmmoniaPrimary Amide
1. Thionyl chloride; 2. MethylamineN-Methyl Amide

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provide a milder method for amide bond formation, which can be advantageous for more sensitive substrates. nih.gov

Isomeric and Positional Analogues

The synthesis of isomeric and positional analogues requires the use of different starting materials with the desired substitution pattern. For example, the synthesis of 3-(isobutylamino)-4-nitrobenzoic acid would likely start from 3-amino-4-nitrobenzoic acid, followed by N-alkylation with an isobutyl halide. The directing effects of the substituents on the aromatic ring are crucial in designing these syntheses. For instance, nitration of 4-aminobenzoic acid primarily yields 3-nitro-4-aminobenzoic acid.

Investigation of Structure-Reactivity Relationships (SRR) within the Analogue Series (Non-Biological Context)

The systematic synthesis of analogues allows for the investigation of structure-reactivity relationships in a non-biological context. By comparing the chemical and physical properties of the analogues, insights can be gained into how structural modifications influence reactivity.

For instance, the acidity of the carboxylic acid group is expected to be influenced by the electronic nature of the substituents on the aromatic ring. Analogues with more electron-withdrawing groups would be expected to have a lower pKa (i.e., be more acidic) than those with electron-donating groups.

The reactivity of the amino group can also be studied. The steric bulk of the N-alkyl group can influence its nucleophilicity and its ability to participate in reactions. For example, the rate of N-acylation might be slower for the tert-butylamino analogue compared to the methylamino analogue due to increased steric hindrance.

The nitro group's strong electron-withdrawing effect facilitates nucleophilic aromatic substitution at positions ortho and para to it. nih.gov The rate of such reactions can be modulated by altering the other substituents on the ring.

Spectroscopic properties, such as the absorption maxima in UV-Vis spectroscopy, are also expected to vary across the analogue series. Changes in the electronic structure of the molecule due to different substituents will lead to shifts in the absorption wavelengths.

Diversity-Oriented Synthesis Approaches for Novel Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules, which can be invaluable for the exploration of novel chemical entities with potential biological activities. The compound this compound serves as a versatile starting material for DOS approaches due to its inherent functional group handles—a secondary amine, a carboxylic acid, and a nitro group that can be further manipulated. These functional groups provide multiple points for diversification, allowing for the construction of a wide array of molecular scaffolds.

A key strategy in the diversity-oriented synthesis of derivatives from this compound involves leveraging its core structure to build various heterocyclic systems. The strategic placement of the amino and carboxylic acid groups on the benzene ring makes it an excellent precursor for the synthesis of fused heterocyclic compounds such as quinazolinones and benzodiazepines.

One potential DOS approach would involve a series of parallel reactions where the carboxylic acid moiety is activated and then reacted with a diverse set of bifunctional building blocks. For instance, reaction with a library of amino acids, followed by reductive cyclization of the nitro group, could lead to a variety of benzodiazepine (B76468) scaffolds. The isobutylamino group can also be a point of diversification, although it is often kept constant to maintain a specific lipophilic character.

Multicomponent reactions (MCRs) are particularly well-suited for diversity-oriented synthesis due to their ability to generate complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions, for example, can utilize the carboxylic acid and amine functionalities of this compound or its derivatives to introduce significant structural diversity.

For instance, in a Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an isocyanide, and an amine to produce a library of α-acetamido carboxamide derivatives. The subsequent reduction of the nitro group and cyclization could then yield a diverse set of heterocyclic scaffolds.

The following interactive data table outlines a hypothetical diversity-oriented synthesis approach starting from this compound, showcasing the generation of different scaffolds through various reaction pathways.

Starting MaterialReaction TypeKey Reagents/Building BlocksResulting Scaffold CorePotential for Diversity
This compoundReductive Cyclization1. SnCl2/HCl (nitro reduction) 2. Phosgene or equivalent (cyclization)Quinazoline-2,4-dioneSubstitution at the N-1 position by varying the isobutyl group in the starting material.
This compoundAmide coupling followed by reductive cyclization1. Library of α-amino esters 2. H2/Pd-C (nitro reduction)1,4-Benzodiazepine-2,5-dioneDiversity is introduced through the side chain of the α-amino ester.
This compoundUgi Four-Component ReactionLibrary of aldehydes, isocyanides, and primary aminesα-Acylamino-N-alkyl-N-aryl-2-arylaminoacetamideHigh diversity from three points of variation (aldehyde, isocyanide, amine).
This compoundPasserini Three-Component ReactionLibrary of aldehydes and isocyanidesα-Acyloxy carboxamideDiversity is introduced through the aldehyde and isocyanide components.

Potential Applications in Advanced Chemical Research Non Biological Focus

Role as a Monomer in Polymer Synthesis

While specific research on the use of 4-(Isobutylamino)-3-nitrobenzoic acid as a monomer in polymer synthesis is not extensively documented, its bifunctional nature—possessing both an amino and a carboxylic acid group—positions it as a potential candidate for the synthesis of polyamides. Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-).

The synthesis of polyamides from aminobenzoic acid derivatives is a well-established process. Typically, this involves a polycondensation reaction where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process can be carried out either through self-condensation of the aminobenzoic acid or by co-polymerization with other monomers, such as diamines or diacids, to achieve desired polymer properties.

The isobutyl group attached to the amino function and the nitro group on the aromatic ring would likely impart specific properties to the resulting polyamide. The bulky isobutyl group could influence the polymer's solubility and thermal properties by disrupting chain packing, potentially leading to more amorphous and soluble polymers. The nitro group, being strongly electron-withdrawing, would affect the reactivity of the monomer and the electronic properties of the final polymer.

Table 1: Potential Influence of Substituents on Polyamide Properties

SubstituentPotential Effect on Polymer Properties
Isobutylamino Group- Increased solubility in organic solvents- Lowered melting point and glass transition temperature- Modified mechanical properties
Nitro Group- Altered electronic properties of the polymer- Potential for post-polymerization modification via reduction to an amino group

Utility as a Ligand in Coordination Chemistry or Organometallic Catalysis

The carboxylic acid functionality of this compound makes it a plausible ligand for the formation of coordination complexes with various metal ions. The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of diverse metal-organic frameworks (MOFs) or discrete molecular complexes.

Research on the closely related 4-amino-3-nitrobenzoic acid has demonstrated its ability to act as a ligand. For instance, a manganese(II) complex, trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate, has been synthesized and characterized. In this complex, the 4-amino-3-nitrobenzoic acid molecules coordinate to the manganese ion through the carboxylic oxygen atoms. nih.gov This suggests that this compound could similarly coordinate to metal ions. The isobutylamino group would likely play a secondary role, influencing the steric environment around the metal center and the solubility of the resulting complex.

The formation of such coordination complexes could have applications in catalysis. The metal center could act as a Lewis acid catalyst, and the tailored organic ligand could influence the catalyst's selectivity and activity. The presence of the nitro and isobutylamino groups provides opportunities for tuning the electronic and steric properties of the ligand to optimize catalytic performance for specific organic transformations.

Application as a Building Block in Complex Organic Synthesis

The multiple functional groups of this compound make it a versatile building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds. Each of the three functional groups—carboxylic acid, isobutylamino, and nitro group—can be selectively targeted for chemical transformations.

The carboxylic acid group can undergo esterification or be converted to an amide or an acid chloride, providing a handle for further reactions. The nitro group is particularly valuable as it can be readily reduced to a primary amino group. This transformation would yield a derivative of 2,4-diaminobenzoic acid, a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinazolines, and other fused ring structures.

The isobutylamino group can also participate in various reactions, although its reactivity is somewhat sterically hindered by the isobutyl group. The strategic manipulation of these functional groups allows for the construction of a wide range of complex molecular architectures. For example, the reduction of the nitro group followed by intramolecular condensation could lead to the formation of lactams.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReactionProduct Type
Carboxylic AcidEsterificationEster
AmidationAmide
Nitro GroupReduction (e.g., with H₂, Pd/C)Amine
Isobutylamino GroupAcylationAmide

Potential in Analytical Chemistry (e.g., as a pH indicator, chemosensor, or chromatographic reagent)

While there is no specific data on the use of this compound as a pH indicator, its structure contains both acidic (carboxylic acid) and basic (amino) groups, as well as a chromophoric nitro group. This combination suggests that the molecule's electronic structure, and therefore its UV-Visible absorption spectrum, could be sensitive to changes in pH. The protonation and deprotonation of the carboxylic acid and amino groups would alter the electronic delocalization within the molecule, potentially leading to a visible color change. However, experimental verification of its pH-sensitive chromic properties would be necessary.

As a chemosensor, the molecule's functional groups could be engineered to selectively bind with specific analytes. The carboxylic acid could interact with metal ions, while the amino and nitro groups could participate in hydrogen bonding or other non-covalent interactions. Such binding events could lead to a detectable change in the molecule's spectroscopic properties, such as fluorescence or UV-Visible absorbance, forming the basis of a sensor.

In the field of chromatography, derivatives of nitrobenzoic acid are used as standards and in the separation of isomers. For instance, High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of nitrobenzoic acid isomers. nih.gov Given its defined structure and polarity, this compound could potentially be used as a standard in chromatographic techniques for the quantification of related compounds.

Exploration of Optoelectronic or Supramolecular Properties

The electronic structure of this compound, characterized by an electron-donating amino group and an electron-withdrawing nitro group on a benzene (B151609) ring, suggests potential for interesting optoelectronic properties. This "push-pull" system can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, a property that is often associated with non-linear optical (NLO) behavior and solvatochromism.

Furthermore, the presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carboxylic and nitro groups) makes this compound an excellent candidate for the formation of supramolecular assemblies. Through hydrogen bonding, it could form well-defined structures such as dimers, chains, or more complex networks. The interplay of hydrogen bonding and π-π stacking interactions between the aromatic rings could lead to the formation of ordered crystalline materials with potentially useful properties.

The ability of nitroaromatic compounds to act as electron acceptors in charge-transfer (CT) complexes is well-documented. nih.gov It is plausible that this compound could form CT complexes with electron-donating molecules, leading to materials with novel electronic and optical properties.

Table 3: Potential Supramolecular and Optoelectronic Characteristics

PropertyUnderlying Structural FeaturePotential Application
Intramolecular Charge Transfer (ICT)Electron-donating amino group and electron-withdrawing nitro groupNon-linear optics, solvatochromic dyes
Supramolecular AssemblyHydrogen bond donors and acceptors, aromatic ringCrystal engineering, functional materials
Charge-Transfer Complex FormationElectron-deficient nitroaromatic ringOrganic conductors, sensors

Conclusion and Future Research Directions

Summary of Key Research Insights and Methodological Advancements

Research into 4-(Isobutylamino)-3-nitrobenzoic acid specifically is nascent, with the compound being primarily identified as a commercially available synthetic building block. However, significant insights can be drawn from extensive studies on its structural analogs, such as 4-amino-3-nitrobenzoic acid and other N-alkylated derivatives. The parent compound, 4-amino-3-nitrobenzoic acid, is a versatile and valuable intermediate in the synthesis of pharmaceuticals, notably as a potential inhibitor of the trans-sialidase enzyme relevant to Chagas disease, and in the production of azo dyes. nbinno.com Methodological advancements in the broader class of N-substituted nitrobenzoic acids have established reliable synthetic pathways, predominantly through nucleophilic aromatic substitution on precursors like 4-chloro-3-nitrobenzoic acid or 3,4-dinitrobenzoic acid. google.comchemicalbook.com

Crystallographic studies on closely related isomers, specifically 4-butyl-amino-3-nitro-benzoic acid and 4-tert-butyl-amino-3-nitro-benzoic acid, have provided profound insights into their molecular geometries and non-covalent interactions. nih.govnih.govnih.gov These studies reveal that molecular conformation, such as the planarity of the carboxyl and amino groups relative to the benzene (B151609) ring, and intermolecular forces like hydrogen bonding and π-π stacking, dictate the crystal packing. nih.govnih.gov Furthermore, the synthesis of metal complexes using 4-amino-3-nitrobenzoic acid demonstrates its utility as a ligand, hinting at the potential of its derivatives in coordination chemistry and materials science. nih.gov The collective research on these related compounds provides a foundational framework for understanding the probable chemical behavior and potential utility of this compound.

Identification of Unaddressed Research Questions and Challenges

Despite the foundational knowledge from its analogs, a significant number of research questions and challenges remain unaddressed for this compound itself. The primary challenge is the current lack of dedicated scientific literature and empirical data for this specific molecule.

Key Unaddressed Areas:

Comprehensive Characterization: There is an absence of a complete public record of its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Structural Elucidation: No crystal structure data is available. This prevents a detailed understanding of its solid-state conformation and how the isobutyl group's steric and electronic profile influences crystal packing compared to its linear butyl or tertiary butyl isomers. nih.govnih.gov

Reactivity Profile: A systematic investigation of its chemical reactivity is needed. How readily does the nitro group undergo reduction? What are the optimal conditions for activating the carboxylic acid group for amidation or esterification?

Biological Screening: The potential biological activities of this compound are completely unexplored. Given that related aminobenzoic acid derivatives show promise in various therapeutic areas, its potential as a scaffold for medicinal chemistry is unknown. nbinno.comnih.gov

Material Science Potential: Its utility as a ligand for metal-organic frameworks (MOFs), a precursor for polymers, or a component in dye synthesis has not been investigated. nbinno.comnih.gov

Proposed Avenues for Future Investigation and Synthetic Innovations

To address the existing knowledge gaps, a multi-pronged research approach is proposed. Future investigations should focus on fundamental characterization, synthetic optimization, and the exploration of novel applications.

One promising direction is the development of more sustainable and environmentally friendly synthetic routes. The current reliance on petroleum-derived precursors for aminobenzoic acids highlights the need for greener alternatives, such as biosynthetic methods, which are gaining traction in the field. mdpi.com For this compound, research could focus on optimizing reaction conditions to improve yields, reduce waste, and utilize less hazardous solvents.

A systematic exploration of its potential applications is paramount. In medicinal chemistry, the compound could serve as a key intermediate for synthesizing novel heterocyclic compounds, a strategy that has proven effective for other nitrobenzoic acid derivatives. nih.gov In materials science, its bifunctional nature (carboxyl and amino groups) and aromatic core make it an attractive candidate as an organic linker for the design of new MOFs or specialty polymers. nbinno.com

The following table outlines potential research projects:

Research AreaSpecific ObjectivePotential Innovation and Outcome
Fundamental Chemistry Synthesize, purify, and perform comprehensive spectroscopic and crystallographic analysis.Publication of the first complete dataset and crystal structure, enabling a deeper understanding of its structure-property relationships.
Green Synthesis Develop and optimize a synthetic route using greener solvents and reagents, potentially exploring enzymatic or flow chemistry methods.A more sustainable and efficient production method, reducing the environmental impact of its synthesis. mdpi.com
Medicinal Chemistry Utilize the compound as a scaffold to create a library of new derivatives (e.g., amides, esters, heterocycles) for biological screening.Identification of new bioactive molecules with potential therapeutic applications, building on the known pharmacological relevance of the benzoic acid scaffold. nih.gov
Materials Science Investigate its use as an organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs) or as a monomer for specialty polyamides.Creation of new materials with unique properties (e.g., porosity, thermal stability) for applications in gas storage, catalysis, or separations. nih.gov

Broader Implications for Organic Chemistry and Materials Science

The systematic study of this compound, while focused on a single molecule, carries broader implications for organic chemistry and materials science. This research would contribute to a more granular understanding of structure-property relationships within the wider class of substituted nitroaromatic compounds. By elucidating the specific effects of the N-isobutyl group on solubility, crystal packing, reactivity, and biological activity, chemists can better predict the behavior of other, more complex molecules.

This work would fill a tangible gap in the chemical space of functionalized benzoic acids, providing a new, well-characterized building block for synthetic chemists. In materials science, the development of new ligands like this one is crucial for the rational design of next-generation materials. Understanding how subtle changes in a ligand's isomeric structure (isobutyl vs. n-butyl vs. tert-butyl) can influence the final topology and properties of a MOF is a key driver of innovation in the field. nih.govnih.gov Ultimately, the exploration of this seemingly simple compound reinforces the principle that even minor structural modifications can unlock novel functions and applications, driving progress in both fundamental science and applied technology.

Q & A

Q. What are the key considerations for designing an efficient synthetic route for 4-(isobutylamino)-3-nitrobenzoic acid?

  • Methodological Answer : A four-step synthesis is commonly employed, starting with 4-(bromomethyl)-3-nitrobenzoic acid as a precursor. The steps include nucleophilic displacement (e.g., substitution with isobutylamine), acylation, reduction-cyclization, and alkylation. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. For example, using Na₂CO₃ in a H₂O/acetone mixture during substitution reactions can improve yields . Additionally, coupling reactions with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for forming amide bonds, though yields may vary with alkyl chain length (e.g., 19–46% for C6–C12 derivatives) .

Q. How can structural characterization of this compound be performed to confirm its purity and geometry?

  • Methodological Answer :
  • X-ray crystallography : Use programs like SHELXL for refinement of crystal structures. The monoclinic P21/c space group is common for nitrobenzoic acid derivatives, with unit cell parameters (e.g., a = 14.5188 Å, b = 13.8801 Å) providing insights into molecular packing .
  • Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., nitro and isobutylamino groups). For example, the nitro group causes deshielding of adjacent protons (~8.5–9.0 ppm in aromatic regions) .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and IR spectroscopy are essential. The carboxylic acid moiety shows a strong IR stretch at ~1700 cm⁻¹, while the nitro group absorbs at ~1520 cm⁻¹. Chromatographic methods (e.g., HPLC with C18 columns) can separate analogs like 4-(ethylamino)-3-nitrobenzoic acid (retention time differences due to alkyl chain hydrophobicity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilic reactivity. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, such as bacterial enzymes (e.g., E. coli ParE) .

Q. What strategies resolve contradictions in reported bioactivity data for nitrobenzoic acid derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare studies using standardized assays (e.g., MIC for antibacterial activity). For instance, discrepancies in IC₅₀ values may arise from variations in bacterial strains or assay conditions .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing isobutyl with ethyl or phenyl groups) to isolate contributing factors. Derivatives with longer alkyl chains often show enhanced membrane permeability .

Q. How do crystallographic data inform the design of derivatives with improved thermal stability?

  • Methodological Answer : Analyze hydrogen-bonding motifs (e.g., O–H···O and N–H···O interactions) from crystal structures. For example, the carboxylic acid group in 4-butylamino-3-nitrobenzoic acid forms a dimeric structure via O–H···O bonds, stabilizing the lattice. Modifying substituents to enhance π-π stacking (e.g., adding aromatic rings) can further improve thermal stability .

Q. What role does this compound play in photoresponsive drug delivery systems?

  • Methodological Answer : The nitro group enables photocleavage under UV light. For example, 4-(hydroxymethyl)-3-nitrobenzoic acid derivatives are used in light-activated CRISPR/Cas9 systems. Incorporating this moiety into prodrugs allows controlled release via irradiation, minimizing off-target effects .

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